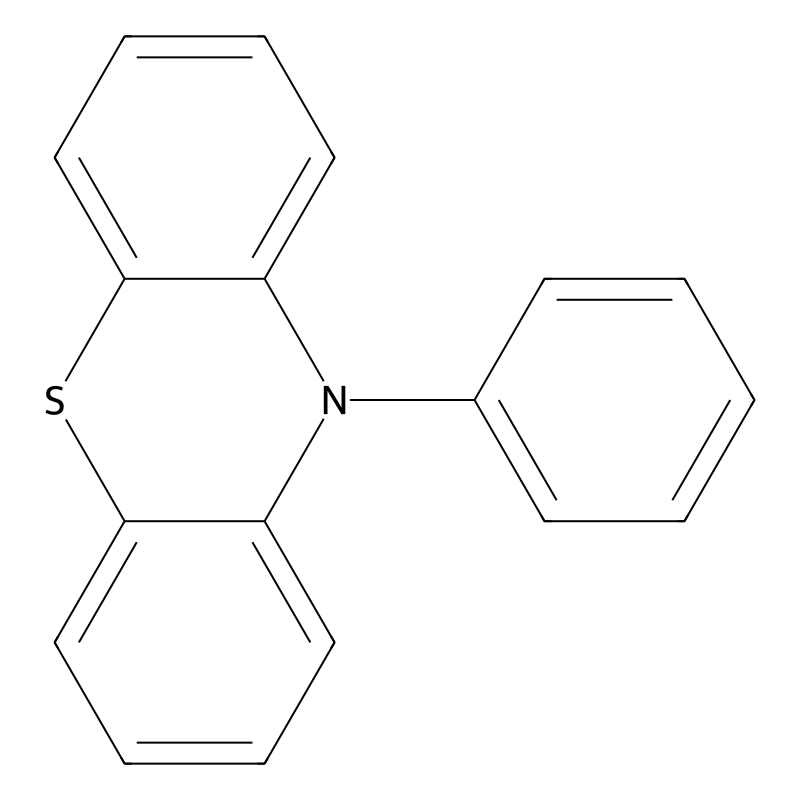

10-Phenyl-10h-phenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Photo-Catalyst in Synthesis

Scientific Field: Organic Chemistry

Application Summary: 10-Phenyl-10h-phenothiazine is used as an organic photo-catalyst in the synthesis of small molecules as well as polymerization reactions.

Methods of Application: The specific methods of application can vary depending on the particular synthesis or polymerization reaction. Typically, the compound would be mixed with the reactants under specific conditions (e.g., temperature, pressure) and exposed to light to initiate the reaction.

Results or Outcomes: The outcomes would depend on the specific reaction, but the use of 10-Phenyl-10h-phenothiazine as a photo-catalyst can enhance the efficiency and selectivity of the reaction.

Laser Desorption/Ionization Mass Spectrometry

Scientific Field: Analytical Chemistry

Application Summary: 10-Phenyl-10h-phenothiazine has been used in laser desorption/ionization mass spectrometry, a technique used to ionize neutral small molecules for detection

Methods of Application: The compound is used to cationize neutral small molecules by site-specific carboxylation in laser desorption/ionization.

Results or Outcomes: The use of 10-Phenyl-10h-phenothiazine in this context enhances the ionization efficiency of the analyte molecules, improving the sensitivity and accuracy of the mass spectrometry analysis

Pharmaceutical Applications

Scientific Field: Pharmaceutical Chemistry

Application Summary: N-Alkylation of phenothiazine, which includes 10-Phenyl-10h-phenothiazine, has led to pharmaceutically essential substances.

Methods of Application: The specific methods of application involve chemical reactions to modify the phenothiazine structure, resulting in new compounds with potential pharmaceutical applications.

Photocatalytic Oxidative Coupling of Amines

Application Summary: 10-Phenyl-10h-phenothiazine has been used in the photocatalytic oxidative coupling of amines.

Methods of Application: The compound is used as a catalyst in the presence of visible light to facilitate the oxidative coupling of amines to imines.

Results or Outcomes: The use of 10-Phenyl-10h-phenothiazine in this context enhances the efficiency of the reaction, leading to better yields within a shorter reaction time.

Optoelectronics

Scientific Field: Material Science

Application Summary: 10-Phenyl-10h-phenothiazine and its derivatives have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics.

Methods of Application: The compound is incorporated into the structure of optoelectronic materials to enhance their performance.

Results or Outcomes: The use of 10-Phenyl-10h-phenothiazine in this context can improve the efficiency of optoelectronic devices.

Hole Transport Materials for Perovskite Solar Cells

Application Summary: 10-Phenyl-10h-phenothiazine derivatives have been widely employed as efficient hole transport materials (HTMs) for perovskite solar cells (PSCs).

Methods of Application: The compound is used in the fabrication of perovskite solar cells to enhance their performance.

Results or Outcomes: The use of 10-Phenyl-10h-phenothiazine in this context can improve the efficiency of perovskite solar cells.

Cationization of Neutral Small Molecules

Application Summary: 10-Phenyl-10h-phenothiazine has been used for the cationization of neutral small molecules in laser desorption/ionization.

Results or Outcomes: The use of 10-Phenyl-10h-phenothiazine in this context enhances the ionization efficiency of the analyte molecules, improving the sensitivity and accuracy of the mass spectrometry analysis.

10-Phenyl-10H-phenothiazine is an organic compound with the chemical formula C₁₈H₁₃N₁S. It belongs to the phenothiazine family, which is known for its significant biological activity and application in medicinal chemistry. The compound features a phenothiazine core, characterized by a sulfur atom and a nitrogen atom within a three-ring system, with a phenyl group attached at the 10 position. This structural modification enhances its properties, making it useful in various chemical and biological applications .

As mentioned previously, 10-Phenyl-10H-phenothiazine acts as a photocatalyst. Upon light absorption, the molecule transitions to an excited state. This excited state can then interact with reaction substrates, either directly or through electron transfer processes, to promote desired chemical transformations []. The specific mechanism depends on the reaction being catalyzed.

The biological activity of 10-Phenyl-10H-phenothiazine is primarily linked to its interactions with neurotransmitter systems, particularly the dopamine D₂ receptor. Similar to other phenothiazines, it exhibits antipsychotic properties and has been investigated for its potential in treating psychiatric disorders. The compound's derivatives have shown efficacy against various pathogens, suggesting possible applications in antimicrobial therapies . Additionally, its ability to form charge-transfer complexes makes it a candidate for further exploration in drug development .

The synthesis of 10-Phenyl-10H-phenothiazine can be achieved through several methods:

- Bromobenzene Reaction: One common method involves the reaction of bromobenzene with phenothiazine under specific conditions to yield 10-Phenyl-10H-phenothiazine. This method allows for the introduction of the phenyl group at the 10 position effectively .

- Cyclization Reactions: Other synthetic routes include cyclization reactions involving diphenylamine and sulfur, which are foundational methods for producing various phenothiazine derivatives .

- Electrochemical Synthesis: Recent advancements have also explored electrochemical methods to synthesize this compound efficiently while minimizing environmental impact .

10-Phenyl-10H-phenothiazine has diverse applications across different fields:

- Organic Photocatalyst: It is widely used as an organic photocatalyst in the synthesis of small molecules and polymerization reactions, enhancing reaction rates and selectivity .

- Pharmaceuticals: Its derivatives are significant in pharmacology, particularly in developing antipsychotic medications and other therapeutic agents targeting neurodegenerative diseases .

- Dyes and Sensors: The compound's ability to form conductive polymers makes it useful in creating sensors and dyes for various applications in material science .

Interaction studies involving 10-Phenyl-10H-phenothiazine focus on its binding affinity to various receptors and enzymes. Research indicates that it interacts with dopamine receptors similar to other phenothiazines, contributing to its antipsychotic effects. Studies have also examined its role as an electron donor in charge-transfer complexes, which may have implications for developing new materials in electronics and photonics .

Several compounds share structural similarities with 10-Phenyl-10H-phenothiazine, each exhibiting unique properties:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Phenothiazine | Parent Compound | Antipsychotic effects; foundational structure |

| Chlorpromazine | Phenothiazine Derivative | Used as an antipsychotic; high D₂ receptor affinity |

| Promethazine | Phenothiazine Derivative | Antihistamine; used for allergies |

| Methylene Blue | Phenothiazine Derivative | Antimalarial; used as a dye |

| Thionine | Phenothiazine Derivative | Staining agent; used in histology |

The uniqueness of 10-Phenyl-10H-phenothiazine lies in its specific substitution pattern at the 10 position, which enhances its photocatalytic properties while retaining significant biological activity similar to other derivatives. This makes it a versatile compound with potential applications extending beyond traditional medicinal uses into materials science and catalysis.